2-(2H-tetrazol-5-yl)ethanol

Description

The exact mass of the compound 2-(2H-tetrazol-5-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141936. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2H-tetrazol-5-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2H-tetrazol-5-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

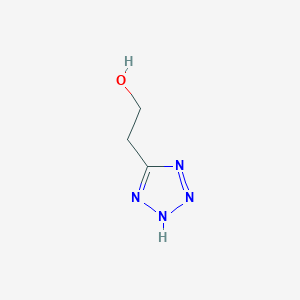

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDTPAQOXWHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301236 | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-08-5 | |

| Record name | 17587-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2h-tetrazole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Tetrazole Moiety in Modern Chemistry

The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone of modern heterocyclic chemistry. researchgate.netwikipedia.org Although not found in nature, its synthetic derivatives have a broad spectrum of applications. lifechemicals.com The high nitrogen content of the tetrazole ring contributes to its unique electronic properties and a high enthalpy of formation, making some of its derivatives useful as energetic materials. mdpi.comacs.org

In medicinal chemistry, the tetrazole moiety is of paramount importance. researchgate.nethilarispublisher.combohrium.com It is often employed as a bioisostere for the carboxylic acid group. lifechemicals.comhilarispublisher.combohrium.com This means that it can replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic properties, such as lipophilicity and metabolic stability. hilarispublisher.combeilstein-journals.org This bioisosteric relationship has been a primary driver for the continued exploration of tetrazole-containing compounds in drug discovery. hilarispublisher.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in the design of new drugs. hilarispublisher.com Consequently, tetrazole derivatives have been successfully incorporated into a number of marketed drugs with a wide range of therapeutic applications, including antihypertensive, antiviral, anticancer, and antibacterial agents. lifechemicals.combeilstein-journals.org

Historical Development and Evolution of Tetrazole Chemistry

The journey of tetrazole chemistry began in 1885 with its discovery by the Swedish chemist J.A. Bladin. researchgate.nethilarispublisher.com The first synthesis of a tetrazole derivative was achieved through the reaction of dicyanophenylhydrazine with nitrous acid. nih.gov A significant breakthrough in tetrazole synthesis came in 1901 with the development of the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a method that remains a cornerstone for preparing 5-substituted tetrazoles. researchgate.netnih.gov

Over the decades, research into tetrazole chemistry has evolved significantly. Early work focused on understanding the fundamental properties and reactivity of the tetrazole ring. researchgate.net The discovery of the bioisosteric relationship between the tetrazole and carboxylic acid groups in the mid-20th century sparked a surge of interest in their pharmaceutical applications. bohrium.com This led to the development of more efficient and diverse synthetic methodologies, including multicomponent reactions, which allow for the rapid generation of complex tetrazole derivatives. nih.gov Modern research continues to expand the synthetic toolkit for tetrazoles and to explore their applications in new areas, such as materials science, where they are used in the development of polymers and metal-organic frameworks. lifechemicals.commdpi.com

Structural and Conformational Studies of 2 2h Tetrazol 5 Yl Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structure of 2-(2H-tetrazol-5-yl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's connectivity and functional groups.

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-amino-2-(1H-tetrazol-5-yl)ethanol, the protons of the –CH₂OH group are expected to appear in the range of δ 3.5–4.0 ppm, while the tetrazole protons resonate between δ 8.0–9.0 ppm. For 2-(2H-tetrazol-5-yl)ethanol, similar shifts would be anticipated for the ethanol (B145695) moiety. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For 2-amino-2-(1H-tetrazol-5-yl)ethanol, the tetrazole C-5 resonance is observed at approximately 150 ppm. The chemical shifts in the ¹³C NMR spectrum of 2-(2H-tetrazol-5-yl)ethanol are referenced to an internal standard, such as CDCl₃ (δ = 77.16 ppm). rsc.org

Interactive Data Table: Predicted NMR Data for 2-(2H-tetrazol-5-yl)ethanol

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂-) | ~3.0-3.5 | Triplet |

| ¹H (-CH₂OH) | ~3.8-4.2 | Triplet |

| ¹H (-OH) | Variable | Singlet |

| ¹H (tetrazole NH) | ~8.0-9.5 | Singlet |

| ¹³C (-CH₂-) | ~25-30 | - |

| ¹³C (-CH₂OH) | ~55-60 | - |

| ¹³C (tetrazole C5) | ~155-165 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In tetrazole derivatives, the C=N stretching vibration of the tetrazole ring is typically observed around 1600 cm⁻¹. For 2-(2H-tetrazol-5-yl)ethanol, one would also expect to see a broad absorption band corresponding to the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The disappearance of the azide (B81097) group band (ν ~2105–2130 cm⁻¹) can be monitored to follow the progress of the tetrazole ring formation during synthesis. mdpi.com

Interactive Data Table: Characteristic IR Absorptions for 2-(2H-tetrazol-5-yl)ethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (tetrazole) | Stretching | ~3400 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=N (tetrazole) | Stretching | ~1600 |

| C-N (tetrazole) | Stretching | 1474, 1164 |

| C-O (alcohol) | Stretching | 1000-1260 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, recorded in ethanol, shows absorption bands at 274 nm, 236 nm, and 202 nm. mdpi.com It is expected that 2-(2H-tetrazol-5-yl)ethanol would also exhibit absorption in the UV region due to the electronic transitions within the tetrazole ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. For ethanol, the molecular ion peak [M]⁺ is observed at an m/z of 46, corresponding to [C₂H₆O]⁺. docbrown.info A prominent peak at m/z 45 results from the loss of a hydrogen radical. docbrown.info In the case of 2-(2H-tetrazol-5-yl)ethanol, the molecular ion peak would be expected at m/z 114. The fragmentation pattern would likely involve the loss of small molecules such as N₂ from the tetrazole ring. mdpi.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can resolve the molecular geometry and hydrogen-bonding networks. For instance, single crystals of a related tetrazole derivative grown from ethanol showed planar tetrazole rings and intermolecular N–H···O interactions. The crystal structure of 2-(2H-tetrazol-5-yl)pyridinium chloride reveals that the pyridinium (B92312) and tetrazole rings are essentially coplanar, and the crystal structure is stabilized by various hydrogen bonds, including N—H···Cl, C—H···Cl, C—H···N, and N—H···N. nih.gov Similarly, in 2-(2H-tetrazol-5-yl)pyridinium nitrate, the pyridine (B92270) and tetrazole rings are nearly coplanar, and the crystal packing is stabilized by N—H···O hydrogen bonds. nih.gov

Tautomerism and Isomeric Forms

Tetrazole derivatives, including 2-(2H-tetrazol-5-yl)ethanol, exhibit tautomerism, which involves the migration of a proton between two or more positions on the molecule. vulcanchem.com The two common tautomeric forms are the 1H- and 2H-tetrazoles, which differ in the position of the proton on the tetrazole ring. conicet.gov.ar

A study on 1-(tetrazol-5-yl)ethanol revealed the existence of both 1H and 2H tautomers. conicet.gov.ar The 1H-tautomer is stabilized by an intramolecular NH···O hydrogen bond, while the 2H-tautomer is stabilized by an OH···N hydrogen bond. conicet.gov.arualg.pt In the gas phase, the 2H-tautomer is generally more stable, but in more polar solvents, the 1H-tautomer can become the more stable form. conicet.gov.ar Computational studies using Density Functional Theory (DFT) can be employed to model the tautomeric equilibria and predict the dominant tautomer in different environments.

In-depth Scientific Analysis of 2-(2H-tetrazol-5-yl)ethanol Remains Elusive

The field of tetrazole chemistry is rich with studies on tautomerism and conformational preferences, which are crucial for understanding their chemical reactivity and biological activity. Tetrazoles typically exist as a mixture of 1H and 2H tautomers, with the equilibrium being influenced by substitution patterns, solvent effects, and intramolecular interactions. However, specific experimental or theoretical data for 2-(2H-tetrazol-5-yl)ethanol is not present in the public domain.

In contrast, a significant body of research is available for the constitutional isomer, 1-(tetrazol-5-yl)ethanol . For this related compound, detailed investigations have been published covering the very topics requested for this article. These studies on 1-(tetrazol-5-yl)ethanol include:

Tautomeric Equilibrium: Analysis of the 1H- and 2H-tautomeric forms, revealing that in the gas phase, the 2H-tautomer is the global minimum, but the most stable conformer of the 1H-tautomer is only slightly higher in energy. conicet.gov.ar

Intramolecular Hydrogen Bonding: The conformational preferences of 1-(tetrazol-5-yl)ethanol are heavily influenced by intramolecular hydrogen bonds. conicet.gov.aracs.org The most stable 1H-tautomer features an NH···O bond, while the most stable 2H-tautomer is characterized by an OH···N interaction. conicet.gov.aracs.org

Conformational Analysis: The potential energy surfaces of 1-(tetrazol-5-yl)ethanol have been explored, identifying multiple conformers (five for the 1H tautomer and seven for the 2H tautomer in the gas phase). conicet.gov.ar

Theoretical and Computational Studies: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level, have been employed to investigate the molecular structure, photochemistry, and spectroscopic parameters of the tautomers and conformers of 1-(tetrazol-5-yl)ethanol. conicet.gov.aracs.org These studies have also explored tautomer-selective photochemistry, where the 2H form undergoes unimolecular decomposition upon UV irradiation, while the 1H form remains stable. acs.org

While these findings for 1-(tetrazol-5-yl)ethanol are comprehensive, they cannot be directly attributed to 2-(2H-tetrazol-5-yl)ethanol due to the different substitution pattern on the tetrazole ring, which would significantly alter the geometric and electronic structure, and consequently, the energetic and conformational properties.

Therefore, until specific research on 2-(2H-tetrazol-5-yl)ethanol is published, a detailed article on its structural and conformational studies as specified cannot be compiled.

Reactivity and Mechanistic Investigations of 2 2h Tetrazol 5 Yl Ethanol

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain of 2-(2H-tetrazol-5-yl)ethanol provides a site for classic alcohol reactions, including oxidation, reduction, and esterification. These transformations allow for the synthesis of a variety of derivatives with modified functional groups.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For example, mild oxidizing agents would yield 2-(2H-tetrazol-5-yl)acetaldehyde, while stronger conditions could produce 2-(2H-tetrazol-5-yl)acetic acid. The oxidation of a primary alcohol to an aldehyde has been demonstrated in a related tetrazolylalkanoic acid derivative using the Dess–Martin periodinane. nih.gov

Reduction: While the ethanol side chain is already in a reduced state, the tetrazole ring itself can be subjected to reduction under certain conditions. However, typical reductions focus on other functional groups that might be introduced. For example, if the alcohol were oxidized to a ketone, it could be reduced back to a secondary alcohol using agents like sodium borohydride.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (like acyl chlorides) to form esters. google.com This reaction is fundamental for creating derivatives with altered solubility, and reactivity, and for introducing other functional moieties. For example, reaction with ethyl chloroacetate (B1199739) can be used to introduce an ester group.

Photochemical Decomposition Pathways and Selectivity

The photochemistry of tetrazoles is a complex field, as photolysis can induce ring cleavage through various pathways, yielding a diversity of products. researchgate.netnih.gov The outcome is highly dependent on the substituents and the possibility of tautomerism. nih.gov

A detailed study on the constitutional isomer, 1-(tetrazol-5-yl)ethanol, which exists in equilibrium with its 2H-tautomer, provides significant insight into the photochemical behavior of 2-(2H-tetrazol-5-yl)ethanol. conicet.gov.arnih.govacs.org Research combining matrix isolation FTIR spectroscopy and theoretical calculations revealed an unprecedented tautomer-selective photochemistry. conicet.gov.arnih.gov

Upon irradiation with UV light (λ > 200 nm), the 2H-tautomer of 1-(tetrazol-5-yl)ethanol was observed to undergo unimolecular decomposition. conicet.gov.arnih.gov In contrast, the 1H-tautomer remained photostable under the same conditions. conicet.gov.arnih.gov This selectivity is attributed to the nature of the intramolecular hydrogen bonds in each tautomer. The 2H-tautomer possesses an OH···N hydrogen bond, while the 1H-tautomer has an NH···O hydrogen bond. nih.govacs.org For the 1H-tautomer, photo-induced ring cleavage would require the simultaneous breaking of the stronger intramolecular hydrogen bond, which effectively prevents the reaction. ualg.pt

The decomposition of the 2H-tautomer proceeds via ring-opening to produce an azide (B81097) and 2-hydroxypropanenitrile. conicet.gov.arnih.gov This demonstrates that the photochemical behavior of 2-(2H-tetrazol-5-yl)ethanol is likely dominated by the decomposition of the tetrazole ring itself, rather than reactions involving the ethanol side chain.

| Reactant (Tautomer) | Conditions | Observed Behavior | Decomposition Products | Reference |

|---|---|---|---|---|

| 2H-(Tetrazol-5-yl)ethanol | UV Irradiation (λ > 200 nm) in argon matrix | Undergoes unimolecular decomposition | Azide + 2-Hydroxypropanenitrile | conicet.gov.arnih.gov |

| 1H-(Tetrazol-5-yl)ethanol | UV Irradiation (λ > 200 nm) in argon matrix | Photostable | N/A | conicet.gov.arnih.gov |

Thermolytic Behavior and Energetic Properties

Tetrazole derivatives are recognized as nitrogen-rich, high-energy compounds. nsc.ruaip.org Their high positive heats of formation, thermal stability, and high nitrogen content make them of significant interest in the field of energetic materials. nsc.ruat.ua The decomposition of tetrazoles typically results in the formation of the extremely stable and environmentally benign dinitrogen (N₂) molecule, releasing a large amount of energy. aip.org

Mechanistic Postulations for Key Reactions

Photochemical Decomposition: The mechanism for the tautomer-selective photochemistry of (tetrazol-5-yl)ethanol is rooted in the stability of the different conformers and their intramolecular hydrogen bonds. conicet.gov.ar For the 2H-tautomer, low-energy conformers exist where cleavage of the intramolecular H-bond is not a prerequisite for the ring-opening reaction. This makes the process energetically favorable. ualg.pt The reaction is believed to proceed through an excited state, leading to the opening of the tetrazole ring at an N-N bond, followed by the extrusion of a nitrogen molecule and rearrangement to the final products. aip.orgaip.org

Thermal Decomposition: The thermal decomposition of tetrazoles is also mechanistically complex. Theoretical studies suggest that the process is not a simple, single-step reaction. nsc.ruacs.org Tautomeric equilibria play a crucial role, and it has been proposed that a carbene intermediate may be key in the decomposition mechanism of the parent tetrazole. nsc.ruacs.org For substituted tetrazoles, the prevailing mechanism is a stepwise extrusion of molecular nitrogen. nih.gov The decomposition often begins with the cleavage of the weakest bonds in the ring, which are the N-N bonds. aip.orgaip.org For 2,5-disubstituted tetrazoles, decomposition can proceed via nitrile imine intermediates. nih.gov In the case of 2-(2H-tetrazol-5-yl)ethanol, thermolysis would likely initiate with the cleavage of the N2-N3 or N1-N2 bond, leading to the release of N₂ and the formation of reactive intermediates that subsequently rearrange or react to form stable products. aip.orgnih.gov

Coordination Chemistry of 2 2h Tetrazol 5 Yl Ethanol Derivatives

Role of Tetrazoles as Nitrogen-Rich Ligands

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, rendering them exceptionally nitrogen-rich. This high nitrogen content is a key feature that underpins their utility as ligands in coordination chemistry. The tetrazole ring possesses multiple lone pairs of electrons on its nitrogen atoms, making it an excellent Lewis base capable of donating electron density to a metal center to form a coordinate bond.

The deprotonated form of the tetrazole ring, the tetrazolate anion, is a particularly effective ligand. The negative charge is delocalized over the ring, enhancing its electron-donating ability. The presence of four potential donor nitrogen atoms allows tetrazoles to act as versatile building blocks in the construction of coordination complexes. They can coordinate to metal ions in various ways, a topic that will be explored in more detail in the following section. The ability of the tetrazole moiety to form stable complexes with metal ions is a crucial aspect of its application in various fields, including the development of pharmaceuticals and advanced materials.

Diverse Coordination Modes with Metal Ions

One of the most fascinating aspects of tetrazole coordination chemistry is the multiplicity of ways in which these ligands can bind to metal ions. The four nitrogen atoms of the tetrazole ring offer a variety of potential coordination sites, leading to a rich and diverse structural chemistry. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the reaction conditions, and the presence of other co-ligands.

Common coordination modes observed for 5-substituted tetrazoles, which would be relevant for derivatives of 2-(2H-tetrazol-5-yl)ethanol, include:

Monodentate Coordination: The tetrazole ligand binds to a single metal center through one of its nitrogen atoms. For instance, in the Cu(II) complex [Cu(phen)2(HL)]ClO4·H2O·2DMF, where H2L is 2-(1H-tetrazol-5-yl)-1H-indole, the deprotonated tetrazole ligand coordinates to the copper ion in a monodentate fashion.

Bidentate Chelating Coordination: The tetrazole ligand can chelate to a metal center using two adjacent nitrogen atoms. For example, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole acts as a chelating ligand, coordinating to Cu(II) through the N4 atom of the tetrazole ring and the nitrogen atom of the pyridine (B92270) ring.

Bridging Coordination: The tetrazole ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging can occur in several ways, such as through the N1 and N2 atoms, the N2 and N3 atoms, or the N1 and N4 atoms of the tetrazole ring.

This versatility in coordination allows for the rational design and synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies with tailored structures and properties. The isomerization of tetrazole-based MOFs can also be influenced by these diverse coordination modes.

Formation of Metal Complexes (e.g., Cu(II), Co(II), Fe(II), Mn(II))

Derivatives of 2-(2H-tetrazol-5-yl)ethanol are expected to form stable complexes with a variety of transition metal ions, including but not limited to copper(II), cobalt(II), iron(II), and manganese(II). The formation of these complexes is typically achieved by reacting a salt of the desired metal with the tetrazole ligand in a suitable solvent.

Copper(II) Complexes: Several studies have reported the synthesis and characterization of Cu(II) complexes with 5-substituted tetrazole ligands. For example, the reaction of Cu(II) salts with 2-(1H-tetrazol-5-yl)-1H-indole and 1,10-phenanthroline (B135089) resulted in the formation of mononuclear Cu(II) complexes. In another example, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole was used to synthesize both homometallic Cu(II) and heterobimetallic Cu(II)/Mn(II) complexes. The coordination environment around the Cu(II) ion in these complexes can vary from square planar to distorted octahedral, depending on the ligands involved.

Cobalt(II) and Iron(II) Complexes: Tetrazole derivatives have also been successfully employed to create complexes with Co(II) and Fe(II). For instance, a new ditopic ligand, 5-(2-(1H-tetrazol-1-yl)phenyl)-1H-tetrazole, has been used to synthesize Co(II) coordination compounds. Similarly, Fe(II) complexes have been prepared using 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid, resulting in a mononuclear complex with a distorted octahedral geometry around the iron center.

Manganese(II) Complexes: The coordination chemistry of tetrazoles with Mn(II) has also been explored, leading to the formation of both discrete molecules and coordination polymers. The reaction of 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole with Cu(0) and Mn(OAc)2 led to a heterobimetallic Cu(II)/Mn(II) complex with a linear arrangement of metal atoms.

The following table summarizes the structural details of some representative metal complexes formed with 5-substituted tetrazole ligands, which can serve as models for the coordination behavior of 2-(2H-tetrazol-5-yl)ethanol derivatives.

| Compound Name | Metal Ion | Coordination Geometry | Key Structural Features |

| [Cu(phen)2(HL)]ClO4·H2O·2DMF (H2L = 2-(1H-tetrazol-5-yl)-1H-indole) | Cu(II) | Pentacoordinate | Mononuclear complex with monodentate coordination of the tetrazole ligand. |

| [CuL2Cl2] (L = 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole) | Cu(II) | - | Mononuclear complex with chelating coordination of the tetrazole ligand via N4 of the tetrazole and the pyridine N. |

| [Fe(H2tmidc)2(H2O)2]·2H2O (H3tmidc = 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid) | Fe(II) | Distorted Octahedral | Mononuclear complex where the metal ion is six-coordinated. |

| [Cu2MnL2(OAc)6] (L = 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole) | Cu(II)/Mn(II) | - | Trinuclear heterobimetallic complex with a linear Cu-Mn-Cu arrangement. |

Application in Metal-Organic Frameworks (MOFs) and Supramolecular Chemistry

The ability of tetrazole ligands to act as versatile linkers has made them highly valuable in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks. The use of tetrazole-based ligands, such as derivatives of 2-(2H-tetrazol-5-yl)ethanol, offers several advantages in the design of MOFs.

The nitrogen-rich nature of the tetrazole ring can lead to MOFs with high thermal and chemical stability. Furthermore, the diverse coordination modes of tetrazoles allow for the formation of a wide variety of network topologies. For instance, the in-situ formation of a tetrazole-containing ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, has been used to synthesize two new MOFs with Zn(II) and Cd(II). These MOFs exhibit three-directional intersecting channel systems and show promise for applications in gas sorption and separation.

In another example, a tetrazole-based ligand, 2-(1H-tetrazol-5-yl)pyrimidine, was used to construct two MOF isomers with Cu(II). One of these isomers contains one-dimensional channels and exhibits high selectivity for CO2 adsorption, which is attributed to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces.

Structural and Electronic Properties of Coordination Compounds

For example, single-crystal X-ray diffraction studies on Cu(II) complexes of 2-(1H-tetrazol-5-yl)-1H-indole revealed the formation of pentacoordinate and hexacoordinate complexes, depending on the reaction conditions. The electronic properties of these complexes can be investigated using techniques such as UV-Vis spectroscopy, which provides information about the d-d electronic transitions of the metal ion and can help to determine the coordination geometry.

The magnetic properties of these coordination compounds are also of significant interest. For instance, temperature-dependent magnetic susceptibility measurements of a heterobimetallic Cu(II)/Mn(II) complex with a tetrazole ligand revealed weak antiferromagnetic coupling between the paramagnetic metal centers. In another study, the magnetic properties of Cu(II) complexes with 5-(2-(1H-tetrazol-1-yl)phenyl)-1H-tetrazole were attributed to exchange interactions in one-dimensional chains of copper ions.

The presence of the tetrazole ring can also impart interesting photoluminescent properties to the coordination compounds. The fluorescence properties of Cd(II), Mn(II), and Co(II) complexes based on 1-tetrazole-4-imidazole-benzene have been studied in the solid state at room temperature. The investigation of these properties is crucial for the potential application of these materials in areas such as sensors, catalysts, and magnetic devices.

Pharmacological and Biological Research of 2 2h Tetrazol 5 Yl Ethanol

Mechanisms of Action at the Molecular Level

Molecular Docking Studies and Binding Detail Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of tetrazole-containing compounds, including derivatives of 2-(2H-tetrazol-5-yl)ethanol, with various biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex.

Derivatives of the tetrazole scaffold have been docked into the active sites of a wide range of enzymes and receptors. For instance, in studies of novel tetrazole derivatives as potential antimicrobial agents, molecular docking has been used to analyze interactions with enzymes like the sterol 14-alpha demethylase from Candida albicans. cumhuriyet.edu.tr Similarly, docking studies on tetrazole-based compounds have explored their binding to the DNA polymerase sliding clamp of E. coli, revealing key interactions that contribute to their antibacterial efficacy. acs.org

A common finding in these studies is the ability of the tetrazole ring to participate in a variety of non-covalent interactions. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues such as histidine and arginine in an enzyme's active site. nih.gov Furthermore, the planar, aromatic nature of the tetrazole ring allows it to engage in π-π stacking and π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as with cofactors like heme. cumhuriyet.edu.trajchem-a.com

In a study on ester derivatives of the antihypertensive drug valsartan (B143634), which features a biphenyl (B1667301) tetrazole structure, molecular docking revealed detailed binding interactions within the active site of the urease enzyme. nih.gov The tetrazole nitrogen atoms were shown to form strong salt bridges with charged residues and coordinate with metal ions (e.g., nickel) in the enzyme's active site, highlighting the ring's versatility in binding. nih.gov These studies collectively suggest that the 2-(2H-tetrazol-5-yl)ethanol scaffold can be strategically modified to optimize interactions with specific biological targets, guiding the design of more potent and selective therapeutic agents.

Below is a table summarizing representative binding interactions observed in molecular docking studies of various tetrazole derivatives, which can be extrapolated to understand the potential interactions of 2-(2H-tetrazol-5-yl)ethanol analogs.

| Target Enzyme/Receptor | Interacting Residues/Components | Type of Interaction | Reference |

| Urease | ARG338, HIS322, HIS274, Ni²⁺ | Salt bridge, Hydrogen bond, Metal coordination | nih.gov |

| C. albicans sterol 14-alpha demethylase | Heme | π-cation interaction | cumhuriyet.edu.tr |

| E. coli DNA Polymerase | Not specified | High binding energy | acs.org |

| α-Amylase | Not specified | Supported experimental findings | nih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | Docking into active site | researchgate.net |

Molecular Dynamics Simulations

MD simulations have been employed to study novel benzofuran-tetrazole derivatives as potential agents for Alzheimer's disease, providing insights into their dynamic behavior and stability within the target enzyme's active site. isfcppharmaspire.com Such studies are crucial for validating the binding poses predicted by molecular docking and for understanding how the ligand and protein adapt to each other. The simulations can reveal subtle conformational changes and the role of solvent molecules, which are often not fully captured by static docking methods. isfcppharmaspire.com

For example, MD simulations can assess the stability of key hydrogen bonds and hydrophobic interactions over several nanoseconds, confirming the persistence of the interactions predicted by docking. This computational tool helps in refining the design of tetrazole-based inhibitors by ensuring that the proposed modifications lead to stable and long-lasting interactions with the target protein. While specific MD simulation studies on 2-(2H-tetrazol-5-yl)ethanol were not found, the principles derived from studies on other tetrazole derivatives are directly applicable. These simulations are a key step in the computational drug design pipeline for validating potential drug candidates. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For tetrazole-containing compounds, including those derived from 2-(2H-tetrazol-5-yl)ethanol, SAR studies have been pivotal in optimizing their therapeutic potential. nih.gov

The tetrazole ring itself is often considered a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability. nih.govresearchgate.net SAR studies frequently explore modifications at the 5-position of the tetrazole ring and on other parts of the molecular scaffold.

Key findings from SAR studies on various classes of tetrazole derivatives include:

Substitution on Aryl Rings: In a series of valsartan derivatives, the nature and position of substituents on an attached aryl group were found to be key factors in determining their urease inhibitory activity. nih.gov This indicates that modifications distal to the tetrazole ring can significantly impact biological function.

Hybrid Molecules: The creation of hybrid molecules, where the tetrazole moiety is linked to other pharmacologically active scaffolds like pyrazole, has been explored. SAR studies on these hybrids revealed that different substitutions led to varying degrees of vasorelaxant and α-amylase inhibitory activities, highlighting the modular nature of drug design using the tetrazole scaffold. nih.gov

Side Chain Modifications: In the development of antibacterial agents, modifying the side chains attached to the tetrazole ring has been shown to influence potency and spectrum of activity. For instance, conjugating a ribofuranoside unit to the tetrazole scaffold was found to enhance antibacterial efficacy. acs.org

These studies underscore a general principle: the biological activity of tetrazole derivatives can be finely tuned by systematic structural modifications. The 2-(2H-tetrazol-5-yl)ethanol core provides a versatile platform, with the hydroxyl group and the tetrazole ring offering sites for chemical elaboration to explore and optimize interactions with a desired biological target.

Applications in Medicinal Chemistry and Drug Design

The 2-(2H-tetrazol-5-yl)ethanol moiety and the broader class of tetrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry. beilstein-journals.orgnih.govuq.edu.au This designation stems from their frequent appearance in a wide range of biologically active compounds and their ability to serve as versatile building blocks in drug design. nih.govresearchgate.netchemimpex.com

The tetrazole ring is a key feature in several marketed drugs, where it often serves as a bioisostere of a carboxylic acid. nih.govchemicalbook.com This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and better oral bioavailability. nih.gov The compound 2-(2H-tetrazol-5-yl)ethanol, in particular, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. chemimpex.com It has been utilized in the development of antihypertensive agents and medications targeting neurological disorders. chemimpex.com

The applications of tetrazole scaffolds in drug design are extensive and cover a wide array of therapeutic areas:

Antihypertensive Agents: The "sartan" class of angiotensin II receptor blockers, such as losartan (B1675146) and valsartan, famously incorporate a tetrazole ring as a key acidic pharmacophore. researchgate.net

Anticancer Agents: Numerous tetrazole derivatives have been synthesized and evaluated for their potential as anticancer drugs, targeting various mechanisms of action. nih.gov

Antibacterial Agents: The tetrazole moiety has been incorporated into novel antibacterial compounds, demonstrating the scaffold's utility in combating infectious diseases. acs.orgisfcppharmaspire.com

Antidiabetic Agents: Tetrazole derivatives have been investigated as inhibitors of enzymes like α-amylase and as agonists for receptors involved in glucose metabolism. nih.govnih.gov

The use of 2-(2H-tetrazol-5-yl)ethanol as a starting material allows for the introduction of the tetrazole ring and a flexible ethyl alcohol side chain, which can be further functionalized to create libraries of diverse compounds for screening and lead optimization. beilstein-journals.orgnih.gov

Prodrug Design and Conjugation Strategies with Biomolecules

To overcome challenges such as poor absorption or limited bioavailability of acidic tetrazole-containing drugs, prodrug strategies are often employed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.

For tetrazole-containing compounds, the acidic N-H of the tetrazole ring is a common site for modification. For example, in the development of HIV-1 attachment inhibitors, a highly acidic tetrazole derivative with poor oral bioavailability was converted into more lipophilic N-methyl and N-acyloxymethyl analogs. isfcppharmaspire.com These prodrugs were designed to mask the acidic proton, thereby improving absorption. The N-methyl analog, in particular, acted as an effective prodrug, leading to a substantial increase in the plasma concentration of the active parent compound after oral administration. isfcppharmaspire.com

Advanced Research Avenues and Future Outlook for 2 2h Tetrazol 5 Yl Ethanol

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of tetrazole derivatives is a cornerstone of their application. Traditional methods, such as the [3+2] cycloaddition of azides with nitriles, are well-established for creating the tetrazole ring. researchgate.netnih.gov However, current research is focused on developing more efficient, sustainable, and versatile synthetic methodologies.

Novel synthetic strategies are emerging that offer improvements in yield, reaction time, and environmental impact. researchgate.net For instance, the use of organocatalysis is being explored to achieve asymmetric synthesis of chiral tetrazole-containing molecules, such as 2-(tetrazol-5-yl)-2H-azirines, via reactions like the Neber approach. researchgate.net Other innovative methods include the non-classical Wittig reaction to produce functionalized building blocks like 2-halo-2-(tetrazol-5-yl)-2H-azirines, which can be further modified. mdpi.com

The development of advanced catalytic systems is also a key area of research. While not specific to 2-(2H-tetrazol-5-yl)ethanol itself, related tetrazole compounds are being investigated as catalysts or ligands in transition metal catalysis. The unique electronic properties of the tetrazole ring allow it to stabilize transition states and interact with reactive intermediates, potentially lowering the activation energy for various organic transformations. nbinno.com This opens the possibility of designing catalytic systems where a 2-(2H-tetrazol-5-yl)ethanol derivative could facilitate reactions such as cycloadditions or nucleophilic substitutions. nbinno.com

| Synthetic Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Organocatalyzed Neber Reaction | Asymmetric synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines from β-ketoxime-1H-tetrazoles. | Access to enantiomerically pure building blocks. | researchgate.net |

| Non-classical Wittig Reaction | Synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines from tetrazol-5-yl-phosphorus ylides. | Provides versatile intermediates for further functionalization. | mdpi.com |

| Zinc-Catalyzed Cycloaddition | Efficient synthesis of 5-substituted tetrazoles from organic nitriles and azides in water. | Environmentally friendly ("green chemistry") approach. | mdpi.com |

| Multicomponent Reactions | One-pot synthesis of highly substituted tetrazoles from various starting materials. | High efficiency and rapid generation of molecular diversity. | nih.gov |

Exploration of New Pharmacological Targets and Therapeutic Applications

The tetrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its role in enhancing biological activity. researchgate.net Derivatives of 2-(2H-tetrazol-5-yl)ethanol are key intermediates in the synthesis of pharmaceuticals, particularly for antihypertensive agents and medications targeting neurological disorders. chemimpex.com

One of the most prominent applications is in the development of Angiotensin II receptor blockers (ARBs), such as valsartan (B143634), which contains a derivative of the tetrazole structure. nih.gov These drugs are critical in managing hypertension. nih.govvu.edu.au Research is now expanding to explore other therapeutic areas. For example, studies on ester derivatives of valsartan have revealed significant antioxidant and urease enzyme inhibitory properties, suggesting potential applications beyond cardiovascular disease. nih.gov

The broader class of tetrazole-containing compounds has demonstrated a wide spectrum of biological activities, indicating that derivatives of 2-(2H-tetrazol-5-yl)ethanol could be developed to target a variety of pharmacological pathways. These activities include:

Antimicrobial and Antifungal: Various 5-thio-substituted tetrazole derivatives have shown moderate activity against bacterial and fungal strains. nih.gov

Antitubercular: Novel 2,5-disubstituted tetrazoles have exhibited potent activity against Mycobacterium tuberculosis strains. researchgate.net

Antiviral: Certain tetrazole compounds have been identified as inhibitors of HIV-1 attachment. nih.gov

Anticancer: Some tetrazole derivatives have shown cytotoxic activity against breast cancer cell lines. nih.gov

The exploration of these diverse biological activities paves the way for developing novel therapeutics based on the 2-(2H-tetrazol-5-yl)ethanol scaffold for a range of diseases. researchgate.net

| Pharmacological Target/Application | Mechanism/Example | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Angiotensin II Receptor | Antagonists like valsartan derivatives block the receptor, leading to vasodilation. | Hypertension, Cardiovascular Disease | nih.gov |

| Urease Enzyme | Inhibition of the enzyme by certain tetrazole derivatives. | Infections (e.g., H. pylori), Urolithiasis | nih.gov |

| Microbial Enzymes | Inhibition of bacterial or fungal growth. | Infectious Diseases | nih.gov |

| Mycobacterium tuberculosis Targets | Inhibition of essential pathways for mycobacterial survival. | Tuberculosis | researchgate.net |

| Viral Proteins | Inhibition of viral attachment or replication. | Viral Infections (e.g., HIV) | nih.gov |

Integration with Advanced Materials Science and Nanotechnology

Beyond pharmaceuticals, the unique chemical properties of the tetrazole ring make 2-(2H-tetrazol-5-yl)ethanol a promising candidate for applications in materials science. chemimpex.com The high nitrogen content of the tetrazole ring imparts a high heat of formation, making such compounds interesting for the development of high-energy materials.

Furthermore, the tetrazole ring's ability to form stable complexes with metal ions is a key feature being exploited. chemimpex.com This allows for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The ethanol (B145695) group on 2-(2H-tetrazol-5-yl)ethanol provides a reactive site for polymerization, enabling its incorporation into advanced polymers. Such polymers could exhibit enhanced thermal stability, flame retardancy, or specific adhesive properties, making them suitable for specialized coatings and adhesives. chemimpex.com

In nanotechnology, tetrazole derivatives can be used to functionalize nanoparticle surfaces. The tetrazole group can act as a robust anchoring ligand for metal nanoparticles, improving their stability and allowing for further chemical modification. This could lead to the development of novel nanosensors, drug delivery systems, or catalytic nanomaterials.

Computational Drug Discovery and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and screening of new therapeutic agents. nih.gov For compounds like 2-(2H-tetrazol-5-yl)ethanol, computational methods can accelerate the development of new derivatives with optimized properties.

An extensive computational pipeline, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is used to evaluate libraries of tetrazole derivatives. ajchem-a.com Molecular docking predicts how a molecule will bind to a specific biological target, such as an enzyme or receptor, helping to identify candidates with high binding affinity. ajchem-a.com For example, this approach has been used to screen tetrazole-containing compounds as potential next-generation antibiotics by predicting their interaction with bacterial proteins. ajchem-a.com

| Computational Method | Application in Drug Design | Specific Goal for Tetrazole Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | Identify novel pharmacological targets; optimize binding interactions. | ajchem-a.com |

| ADMET Profiling | Predicts pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity. | Improve drug-likeness and safety profiles of lead compounds. | ajchem-a.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. | Guide the design of more potent derivatives. | nih.gov |

| Quantum Chemistry | Calculates electronic structure and reactivity to understand reaction mechanisms. | Predict reactivity for applications in bioorthogonal chemistry or catalysis. | rsc.org |

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.orgnih.gov The tetrazole ring has emerged as a valuable functional group for these applications, particularly in "photoclick" reactions. acs.org

The UV-induced 1,3-dipolar cycloaddition between a tetrazole and an alkene is a powerful bioorthogonal reaction that can be initiated with light. nih.govacs.org This photoactivation provides spatiotemporal control, allowing researchers to trigger a reaction at a specific time and location within a living cell or organism. acs.org By incorporating a modified 2-(2H-tetrazol-5-yl)ethanol moiety into a biomolecule, it can be used as a probe. Upon UV irradiation in the presence of an alkene-tagged target, a fluorescent dihydropyrazole adduct is formed, enabling the visualization and tracking of biomolecules like DNA without the need for a separate fluorescent dye. frontiersin.orgacs.orgnih.gov

This technology has significant potential for in vivo imaging and biological research. The ability to functionalize 2-(2H-tetrazol-5-yl)ethanol for use in these photoclick reactions positions it as a valuable tool for chemical biologists seeking to study complex biological processes in their native environment. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(2H-tetrazol-5-yl)ethanol in academic research settings?

The compound is typically synthesized via cycloaddition reactions. For example, 4-cyanophenol can react with sodium azide and ammonium chloride in dimethylformamide (DMF) to yield tetrazole intermediates, followed by hydroxylation or alkylation steps. Post-synthetic modifications, such as acetylation with acetic anhydride in the presence of NaOH, are used to stabilize the product . Researchers should monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from ethanol or methanol.

Q. Which spectroscopic techniques are most effective for characterizing 2-(2H-tetrazol-5-yl)ethanol?

- Nuclear Magnetic Resonance (NMR): and NMR confirm the structure, with characteristic peaks for the tetrazole ring (δ ~8-10 ppm for protons adjacent to nitrogen) and ethanol moiety (δ ~3.6 ppm for CH-OH).

- Infrared (IR) Spectroscopy: Absorbance bands at ~2500 cm(N–H stretch) and ~3400 cm(O–H stretch) are diagnostic.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 114.1059 (CHNO) .

Q. How should researchers handle safety risks associated with 2-(2H-tetrazol-5-yl)ethanol?

The compound is classified as hazardous (H315-H319-H335), causing skin/eye irritation and respiratory discomfort. Use fume hoods, nitrile gloves, and safety goggles. Storage conditions require a dry, sealed environment at 2–8°C to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. What computational methods predict the reactivity of 2-(2H-tetrazol-5-yl)ethanol in coordination chemistry?

Density Functional Theory (DFT) simulations can model the electron density of the tetrazole ring and ethanol group to predict ligand behavior in metal complexes. For example, the tetrazole’s nitrogen atoms act as electron donors, forming stable complexes with transition metals (e.g., Cu, Zn). X-ray crystallography (as in ) validates these predictions by revealing coplanar tetrazole-pyridinium systems and hydrogen-bonding networks .

Q. How can HPLC methods resolve impurities in pharmaceuticals containing 2-(2H-tetrazol-5-yl)ethanol derivatives?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) separates impurities like unreacted intermediates or oxidation byproducts. Method validation should include specificity, linearity (R > 0.995), and recovery rates (95–105%) .

Q. What strategies mitigate thermal degradation of 2-(2H-tetrazol-5-yl)ethanol in high-temperature reactions?

- Stabilizers: Add antioxidants like butylated hydroxytoluene (BHT) at 0.1–0.5% w/w.

- Inert Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation.

- Kinetic Control: Optimize reaction times to minimize exposure to heat (e.g., flash vacuum pyrolysis for <30 seconds at 200°C). DSC analysis can identify decomposition onset temperatures (~171°C) .

Q. How does 2-(2H-tetrazol-5-yl)ethanol function as a precursor in liquid crystal synthesis?

Alkylation of the tetrazole ring with alkyl halides (e.g., bromohexane) introduces mesogenic chains. Phase behavior is analyzed via polarized optical microscopy (POM) and XRD. For example, 4-[(2-hexyl)-2H-tetrazol-5-yl]phenyl acetate exhibits smectic phases with transition temperatures ~120°C, confirmed by enthalpy changes in DSC thermograms .

Q. What role does 2-(2H-tetrazol-5-yl)ethanol play in angiotensin II receptor antagonist metabolites?

The tetrazole moiety enhances binding affinity to receptors. In drugs like losartan, enzymatic oxidation converts the primary alcohol to carboxylic acid metabolites (e.g., EXP3174), which are quantified using LC-MS/MS with deuterated internal standards (e.g., losartan-d4 carboxylic acid) .

Methodological Resources

- Crystallography: Use SHELX programs for structure refinement or ORTEP-3 for graphical representation of hydrogen-bonding networks .

- Synthetic Protocols: Follow for alkylation steps and for hydrazide derivatization.

- Safety Data: Refer to PubChem (CID: 227605) and ECHA guidelines for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.